Cas no 1384795-22-5 (2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid)

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid is a specialized sulfonamide derivative with a benzoic acid backbone, designed for applications in medicinal chemistry and agrochemical research. Its unique structure, featuring chloro and methyl substituents on both the pyridine and benzene rings, enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive compounds. The compound exhibits potential as a precursor for developing enzyme inhibitors or herbicides due to its sulfonamido linkage, which can interact with biological targets. Its high purity and well-defined molecular architecture ensure consistent performance in synthetic pathways. Suitable for controlled laboratory use under standard safety protocols.
2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid structure
1384795-22-5 structure
Product Name:2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid
CAS No:1384795-22-5
MF:C13H10Cl2N2O4S
MW:361.200500011444
CID:5791967
PubChem ID:72133278
Update Time:2025-06-08

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]benzoic acid
    • EN300-1180633
    • Z1222698973
    • AKOS033172488
    • 1384795-22-5
    • 2-chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid
    • 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid
    • Inchi: 1S/C13H10Cl2N2O4S/c1-7-4-9(6-16-12(7)15)22(20,21)17-8-2-3-10(13(18)19)11(14)5-8/h2-6,17H,1H3,(H,18,19)
    • InChI Key: CHJVWUYJFHTVHJ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)O)C=CC(=C1)NS(C1C=NC(=C(C)C=1)Cl)(=O)=O

Computed Properties

  • Exact Mass: 359.9738334g/mol
  • Monoisotopic Mass: 359.9738334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 511
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 105Ų

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid Pricemore >>

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2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid Related Literature

Additional information on 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid

Introduction to 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid (CAS No. 1384795-22-5)

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 1384795-22-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its benzoic acid core structure, functionalized with chloro and sulfonamido substituents, which contribute to its unique chemical properties and potential biological activities.

The molecular structure of 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid consists of a benzoic acid ring substituted at the 2-position with a chlorine atom, and at the 4-position with a sulfonamido group linked to a pyridine ring. The pyridine ring itself is further modified with a chlorine atom at the 6-position and a methyl group at the 5-position. This intricate arrangement of functional groups makes the compound a versatile scaffold for medicinal chemistry applications, particularly in the design of novel therapeutic agents.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting various biological pathways relevant to human health. The presence of both chloro and sulfonamido groups in 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid suggests potential interactions with biological targets such as enzymes and receptors. These interactions are often critical for modulating cellular processes, making the compound a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential role in drug discovery. The sulfonamido moiety, in particular, is well-known for its ability to form hydrogen bonds with biological targets, which can enhance binding affinity and selectivity. Additionally, the chloro substituents may contribute to metabolic stability and bioavailability, key factors in the development of effective pharmaceuticals. These features have prompted researchers to explore its utility in various therapeutic contexts.

Recent studies have highlighted the importance of 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid in the development of inhibitors for enzymes involved in inflammation and cancer metabolism. For instance, preliminary computational studies suggest that this compound may interact with cyclooxygenase (COX) enzymes, which are implicated in pain and inflammation pathways. By modulating COX activity, this molecule could potentially serve as a lead compound for developing anti-inflammatory agents.

Moreover, the structural motifs present in 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid have also drawn attention for their potential applications in oncology research. Cancer cells often exhibit altered metabolic profiles, including increased glycolysis and amino acid uptake. The sulfonamido group may interact with enzymes such as amino acid transporters or metabolic regulators, offering a means to disrupt cancer cell metabolism and induce apoptosis. These findings underscore the compound's significance as a pharmacological tool.

The synthesis of 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it increasingly feasible to produce this compound with high purity and yield. Techniques such as multi-step organic synthesis, including nucleophilic substitution reactions and sulfonation processes, are commonly employed to construct the desired molecular framework. These synthetic strategies ensure that researchers have access to sufficient quantities of the compound for further characterization and testing.

In terms of pharmacological evaluation, 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has been subjected to various bioassays to assess its activity against relevant biological targets. Initial screening results indicate promising interactions with enzymes such as COX-2 and certain amino acid transporters. These interactions are further being explored through structure-based drug design approaches, where computational modeling is used to refine the molecular structure for optimal binding affinity.

The compound's potential therapeutic applications extend beyond inflammation and cancer metabolism. Emerging research suggests that it may also have utility in neurodegenerative diseases, where modulation of specific enzymatic pathways could slow disease progression. Additionally, its structural features make it an attractive candidate for developing antimicrobial agents against resistant bacterial strains. Such broad applicability highlights the importance of continued investigation into this molecule.

From a regulatory perspective, 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid (CAS No. 1384795-22-5) must undergo rigorous testing to ensure safety and efficacy before any clinical application can be considered. This includes toxicity studies, pharmacokinetic assessments, and formulation development. Collaborative efforts between synthetic chemists, biologists, and clinicians are essential to translate laboratory findings into viable therapeutic options for patients.

The future direction of research on 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid appears promising, with several avenues for further exploration. One key area involves optimizing its chemical properties through structural modifications to enhance bioavailability and reduce potential side effects. Additionally, investigating its mechanism of action at a molecular level will provide deeper insights into its therapeutic potential.

In conclusion,2-Chloro-4-(6-chloro...benzoic acid) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities。 Its synthesis, pharmacological evaluation, and future applications underscore its importance as a valuable tool in drug discovery。 As research progresses, this compound is poised to contribute significantly to advancements in medicine, offering hope for new treatments across multiple therapeutic domains。

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